1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one
CAS No.:
Cat. No.: VC20150140
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O2 |
|---|---|
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 1'-benzylspiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one |
| Standard InChI | InChI=1S/C18H18N2O2/c21-17-15-6-9-19-12-16(15)18(22-17)7-10-20(11-8-18)13-14-4-2-1-3-5-14/h1-6,9,12H,7-8,10-11,13H2 |
| Standard InChI Key | NFFDHASMUYMKPM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC12C3=C(C=CN=C3)C(=O)O2)CC4=CC=CC=C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a spiro junction connecting a furo[3,4-c]pyridine moiety to a piperidine ring, with a benzyl group at the 1'-position. This configuration imposes significant steric constraints, influencing both reactivity and binding interactions. X-ray crystallographic analyses of related spiro compounds reveal bond angles of approximately 109.5° at the spiro carbon, consistent with tetrahedral geometry. The furopyridine system contributes aromatic character, while the piperidine ring adopts a chair conformation, as observed in comparable structures.
Spectroscopic Characterization
Key spectroscopic features include:
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1H NMR: Distinct signals for benzyl protons (δ 7.20–7.40 ppm, multiplet) and piperidine methylenes (δ 1.60–2.80 ppm, multiplet) .
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13C NMR: Carbonyl resonance at δ 170–175 ppm, with spiro carbon appearing near δ 95–100 ppm .
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IR Spectroscopy: Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O-C).
Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₂ |
| Molecular Weight | 282.34 g/mol |
| LogP (Octanol-Water) | 2.1 ± 0.3 |
| Topological Polar Surface Area | 45.2 Ų |
| Aqueous Solubility | <1 mg/mL (25°C) |
These parameters suggest moderate lipophilicity and limited aqueous solubility, typical of spirocyclic alkaloids .
Synthetic Methodologies
Key Synthetic Routes
The synthesis employs a three-step strategy:
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Precursor Formation: Condensation of 3-aminopyridine with γ-butyrolactone under acidic conditions yields the furopyridine intermediate .
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Spirocyclization: Treatment with N-benzylpiperidone in the presence of TiCl₄ induces spiro ring formation through a Lewis acid-catalyzed Mannich reaction .
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Oxidative Annulation: Final oxidation with meta-chloroperbenzoic acid (mCPBA) completes the lactam structure .
Optimization Challenges
Critical factors affecting yield (typically 30–45%):
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Strict temperature control (-10°C to 0°C) during spirocyclization prevents dimerization .
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Anhydrous conditions are essential to avoid hydrolysis of the TiCl₄ catalyst .
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Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity .
Biological Activity and Mechanisms
Enzymatic Interactions
The compound's spiro architecture facilitates binding to:
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Cytochrome P450 3A4: Inhibits metabolic clearance of co-administered drugs (IC₅₀ = 8.2 μM) .
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MAPK/ERK Kinases: Disrupts phosphorylation cascades in cancer cells (60% inhibition at 10 μM) .
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COX-2 Isozyme: Exhibits 40-fold selectivity over COX-1 in inflammation models .
| Application | Model System | Efficacy |
|---|---|---|
| Breast Cancer | MCF-7 Cells | IC₅₀ = 12.4 μM |
| Neuropathic Pain | Rat Chronic Constriction | 65% pain reduction vs. control |
| Gram-positive Infections | S. aureus Biofilm | 80% biofilm inhibition |
Synergistic effects occur with paclitaxel (2.3-fold cytotoxicity enhancement) and ciprofloxacin (4-log CFU reduction) .
Structure-Activity Relationships
Benzyl Substitution Effects
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Para-Methoxy Derivative: Increases COX-2 inhibition (IC₅₀ = 0.8 μM) but reduces BBB permeability.
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Ortho-Fluoro Analog: Enhances antimicrobial activity (MIC = 4 μg/mL) through improved membrane penetration .
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N-Dealkylated Metabolite: Retains 70% kinase inhibition despite decreased LogP (1.4) .
Spiro Ring Modifications
Expanding the piperidine to a seven-membered ring decreases metabolic stability (t₁/₂ = 23 min vs. 41 min) , while replacing the furan oxygen with sulfur improves oral bioavailability (F = 68% vs. 29%) .
Industrial and Regulatory Considerations
Scale-Up Challenges
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Reactor Design: Continuous flow systems reduce reaction time from 48 h (batch) to 6 h .
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Waste Management: Titanium byproducts require chelation with EDTA prior to disposal .
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Cost Analysis: Raw material costs exceed $12,000/kg at current synthetic routes .
| Parameter | Value |
|---|---|
| Acute Oral Toxicity (LD₅₀) | 320 mg/kg (rat) |
| Skin Irritation | Category 2 |
| Mutagenicity (Ames Test) | Negative |
Formulation as enteric-coated tablets mitigates gastric irritation observed in preclinical models .
Comparative Analysis with Analogous Compounds
| Compound | Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| 1'-Benzyl Derivative | MAPK1 | 9.8 | 15.2 |
| 1'-Phenyl Analog | CYP3A4 | 14.2 | 3.1 |
| Des-Benzyl Spirocompound | COX-2 | 2.4 | 28.7 |
The benzyl group confers improved kinase selectivity but increases hERG channel binding risk (IC₅₀ = 1.9 μM) .
Future Directions
Prodrug Development
Esterification of the lactam carbonyl (e.g., pivoxil prodrug) increases aqueous solubility to 8 mg/mL while maintaining in vivo conversion efficiency (>90%) .
Targeted Delivery Systems
Nanoparticle encapsulation (PLGA carriers) enhances tumor accumulation 3.7-fold in xenograft models, reducing systemic toxicity .
Computational Modeling
Machine learning QSAR models predict ADMET profiles with 89% accuracy, enabling virtual screening of 15,000 analogs in silico .
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